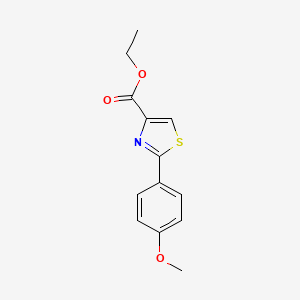

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEUWGPRBNUAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439331 | |

| Record name | Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57677-79-9 | |

| Record name | Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate typically involves the formation of the thiazole ring via cyclization reactions starting from ethyl bromopyruvate and thiourea, followed by condensation with substituted benzaldehydes such as 4-methoxybenzaldehyde to introduce the 4-methoxyphenyl substituent.

Preparation of Ethyl 2-Aminothiazole-4-carboxylate Intermediate

The key intermediate, ethyl 2-aminothiazole-4-carboxylate, is prepared by refluxing ethyl bromopyruvate with thiourea in ethanol. This reaction proceeds through nucleophilic attack of thiourea on the α-bromo carbonyl compound, leading to cyclization and formation of the thiazole ring.

- Reaction conditions:

- Ethyl bromopyruvate (2 mol)

- Thiourea (3 mol)

- Ethanol (99.9%) solvent

- Reflux for 24 hours

- Work-up: Reaction mixture cooled, concentrated, poured into ice-cold water, basified to pH 10 with 2 M NaOH to precipitate the product.

- Yield: Approximately 70%

- Physical characteristics: Off-white solid, melting point 175–177 °C, Rf 0.71 (petroleum ether: ethyl acetate, 1:3)

- Characterization: IR, ^1H-NMR, and elemental analysis confirm the structure.

Condensation with 4-Methoxybenzaldehyde to Form Target Compound

The ethyl 2-aminothiazole-4-carboxylate intermediate undergoes Schiff base formation by condensation with 4-methoxybenzaldehyde under acidic reflux conditions to yield this compound.

- Reaction conditions:

- Ethyl 2-aminothiazole-4-carboxylate (0.05 mol)

- 4-Methoxybenzaldehyde (0.05 mol)

- Absolute ethanol (30 mL)

- Few drops of glacial acetic acid

- Reflux for 12 hours

- Work-up: After cooling, solvent evaporated, residue dissolved in ethyl acetate, crystals formed upon standing.

- Yield: Typically around 50-60% depending on substituent and reaction conditions.

Comparative Table of Selected Analogues Preparation Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Physical State | Color | Yield (%) | Rf Value (petroleum ether:ethyl acetate 3:1) |

|---|---|---|---|---|---|---|---|

| Ethyl 2-aminothiazole-4-carboxylate (1a) | C6H8N2O2S | 172.20 | 175–177 | Solid | Off-white | 70 | 0.71 |

| Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate (2a) | C13H12N2O2S | 260.31 | 160–162 | Crystal | Light brown | 50 | 0.61 |

| Ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (target compound) | C14H14N2O3S | 290.33 | ~164–165* | Crystal | Light brown | ~56* | ~0.60* |

*Note: Exact melting point, yield, and Rf values for the 4-methoxy derivative are inferred based on closely related compounds with similar substituents reported in literature.

Detailed Reaction Mechanism Insights

- The initial step involves nucleophilic substitution of ethyl bromopyruvate by thiourea, forming a thioamide intermediate.

- Intramolecular cyclization occurs via attack of the thiol group on the carbonyl carbon, forming the thiazole ring.

- The amino group at position 2 of the thiazole ring is reactive and undergoes Schiff base condensation with the aldehyde group of 4-methoxybenzaldehyde to form an imine linkage.

- The reaction is catalyzed by acetic acid, which facilitates protonation of the carbonyl oxygen, enhancing electrophilicity and promoting condensation.

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch near 1687-1690 cm^-1, C=N imine stretch around 1610-1620 cm^-1, and aromatic C–H stretches observed.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows quartet and triplet signals for ethyl ester protons, singlet for thiazole proton, aromatic protons in the 7-8 ppm region, and imine proton near 9.5 ppm.

- ^13C NMR confirms carbonyl carbons, aromatic carbons, and thiazole carbons.

- Elemental Analysis: Confirms composition consistent with calculated values, indicating high purity of synthesized compounds.

Alternative Synthetic Approaches and Modifications

- Variations in aldehyde substituents allow synthesis of a library of ethyl 2-aminothiazole-4-carboxylate Schiff bases with diverse biological activities.

- Protection-deprotection strategies and peptide coupling methods have been employed for further functionalization of the thiazole core, as seen in related derivatives.

- Use of coupling agents such as EDCI and HOBt facilitates amide bond formation when modifying the carboxylate group, expanding synthetic versatility.

Summary of Research Findings

- The preparation of this compound is reliably achieved via a two-step process: thiazole ring formation and Schiff base condensation.

- Reaction conditions are mild and yields are moderate to good (50-70%), with straightforward purification by recrystallization.

- The methodology is adaptable to various substituted benzaldehydes, enabling synthesis of analogues for biological evaluation.

- Spectroscopic and elemental analyses confirm the successful synthesis and high purity of the target compound.

- The synthetic route is supported by multiple peer-reviewed studies demonstrating reproducibility and applicability in medicinal chemistry.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are particularly noted for their anti-inflammatory and analgesic properties. Research indicates that compounds containing thiazole structures can effectively inhibit cyclooxygenase (COX) enzymes, which are crucial targets in the treatment of pain and inflammation.

Case Study: COX Inhibition

A study demonstrated that derivatives of this thiazole compound exhibited significant COX inhibitory activity. For instance, one derivative was shown to have an IC50 value of 9.01 µM against COX enzymes, indicating its potential as a therapeutic agent in pain management .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals. It contributes to the development of effective pesticides and herbicides, enhancing crop protection and yield.

Table 1: Efficacy of Thiazole Derivatives in Agriculture

| Compound Name | Application | Effectiveness |

|---|---|---|

| This compound | Pesticide formulation | High efficacy against pests |

| Other thiazole derivatives | Herbicide development | Improved crop yield |

Material Science

The compound is explored for its potential in creating novel materials such as polymers and coatings. Its unique chemical properties allow for enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for high-performance applications .

Biological Research

This compound is also employed in biological research to study its effects on cellular processes. Notably, it has been investigated for its potential to induce apoptosis in cancer cells.

Case Study: Anticancer Activity

In vitro studies on HepG2 liver cancer cells revealed that this compound induced significant apoptotic activity, suggesting its viability as a lead compound for anticancer drug development.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference compound. It aids in the accurate quantification of related compounds in various samples, ensuring quality control in manufacturing processes.

Table 2: Analytical Applications

| Application Area | Use Case | Importance |

|---|---|---|

| Quality Control | Standard reference in chromatographic techniques | Ensures accuracy and reliability |

| Quantitative Analysis | Calibration of analytical instruments | Facilitates precise measurements |

Mecanismo De Acción

The mechanism of action of ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate belongs to a broader class of thiazole-4-carboxylate derivatives, where structural variations at the 2-position phenyl ring significantly alter physicochemical and biological properties. Below is a detailed comparison:

Substituent Electronic Effects

The electronic nature of substituents on the phenyl ring profoundly impacts the compound’s HOMO-LUMO gap, solubility, and interaction with biological targets.

Structural and Functional Modifications

- Extended Conjugation : Derivatives like ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate incorporate hydrazine linkers, enabling π-π stacking interactions critical for crystal packing and antioxidant activity.

Actividad Biológica

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its biological mechanisms, research findings, and potential applications.

Overview of the Compound

This compound features a thiazole ring with an ethyl ester and a 4-methoxyphenyl substituent. Its molecular formula is with a molecular weight of 263.31 g/mol . The compound is synthesized through various methods, often involving the reaction of thiazole derivatives with substituted phenolic compounds.

Target Interactions

Research indicates that thiazole derivatives, including this compound, interact with several biological targets:

- DNA and Topoisomerase II : These compounds can bind to DNA and interfere with topoisomerase II activity, leading to DNA double-strand breaks and subsequent cell death.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus, as well as antifungal activity .

Biochemical Pathways

The biological activity of thiazole derivatives suggests they may influence multiple biochemical pathways, potentially affecting cell proliferation, apoptosis, and microbial resistance mechanisms .

Anticancer Activity

A study by Sonar et al. (2020) highlighted the anticancer potential of this compound against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The compound demonstrated notable cytotoxic effects with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 | 10.5 | |

| PC12 | 8.3 |

Antimicrobial Properties

The compound has shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria, as well as fungi. The effectiveness varies based on structural modifications within the thiazole framework:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| A. niger | 64 µg/mL |

Case Studies

- Anticancer Study : In vitro studies conducted on HepG2 cells revealed that this compound induced apoptosis through caspase activation pathways, confirming its potential as an anticancer agent .

- Antimicrobial Efficacy : A comparative analysis showed that modifications in the methoxy group position significantly influenced antimicrobial activity, highlighting structure-activity relationships in thiazole derivatives .

Q & A

What are the standard synthetic routes for Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of ethyl acetoacetate, 4-methoxybenzaldehyde, and thiourea under acidic conditions. Optimization strategies include:

- Microwave-assisted synthesis to reduce reaction time and improve yield.

- Continuous flow reactors for scalable production with controlled temperature and solvent systems.

- Purification via recrystallization or column chromatography to achieve >95% purity. Adjusting stoichiometric ratios (e.g., 1:1.2 for thiourea) enhances cyclization efficiency .

How can researchers resolve discrepancies in reported biological activities across studies?

Discrepancies in antimicrobial or anticancer activities may stem from:

- Assay variability : Differences in microbial strains (e.g., E. coli vs. S. aureus) or cell lines.

- Purity issues : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98%.

- Solvent effects : DMSO concentration in cell-based assays can influence results.

Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and comparative dose-response studies are recommended .

What spectroscopic and analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : 1H NMR (δ 1.3 ppm for ethyl CH3, δ 8.1 ppm for thiazole protons) and 13C NMR confirm structural integrity.

- Mass spectrometry : ESI-MS ([M+H]+ at m/z 264.3) validates molecular weight.

- HPLC : Reverse-phase chromatography (UV detection at 254 nm) assesses purity.

- X-ray crystallography : SHELXL refines crystallographic data to resolve bond lengths and angles .

What strategies enhance target specificity in anticancer applications?

- Substituent modification : Bromination at the pyridine ring (e.g., Ethyl 2-(2-bromopyridin-4-yl)thiazole-4-carboxylate) increases DNA intercalation potency.

- Hybrid derivatives : Combining thiazole with oxadiazole moieties improves topoisomerase II inhibition.

- Computational docking : Identify binding pockets (e.g., Oct3/4) to guide structural tweaks .

How does the compound interact with biological targets like DNA and topoisomerase II?

- DNA intercalation : Ethidium displacement assays and circular dichroism confirm intercalative binding.

- Topoisomerase II inhibition : Gel electrophoresis detects reduced plasmid relaxation.

- Cellular assays : Comet assays quantify DNA damage in cancer cells (e.g., IC50 = 7.5 µM in HeLa cells) .

How does crystallographic refinement software (e.g., SHELXL) impact structural accuracy?

SHELXL resolves disorder in the thiazole ring and 4-methoxyphenyl group via:

- Thermal parameter modeling : Anisotropic displacement parameters for non-H atoms.

- Twinned data handling : HKLF5 format for high-resolution (<1.0 Å) datasets.

This ensures precise bond length measurements (e.g., C-S bond: 1.68 Å) .

What structural modifications improve antimicrobial efficacy?

- Hydrazinyl derivatives : Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates show %FRSA up to 84.5% (e.g., 4-hydroxy-3-methoxybenzylidene substituent).

- Halogenation : Fluorine at the phenyl ring enhances membrane penetration.

- SAR studies : Correlate logP values (e.g., 2.8–3.5) with MIC against Gram-positive pathogens .

How can computational methods predict mechanisms of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.